Ravoxertinib

Catalog No.
S548769
CAS No.
1453848-26-4
M.F
C21H18ClFN6O2
M. Wt
440.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ravoxertinib

CAS Number

1453848-26-4

Product Name

Ravoxertinib

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one

Molecular Formula

C21H18ClFN6O2

Molecular Weight

440.9 g/mol

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N

SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0994; GDC-0994; GDC 0994; RG7842; RG-7842; RG 7842; Ravoxertinib

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F

Description

The exact mass of the compound Ravoxertinib is 440.11638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ravoxertinib belongs to a class of drugs called kinase inhibitors. It specifically targets a protein called RAF proto-oncogene serine/threonine-protein kinase 1 (RAF1) []. RAF1 is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation []. By inhibiting RAF1, Ravoxertinib disrupts this pathway, potentially leading to the suppression of cancer cell growth and survival.

Preclinical Studies

Ravoxertinib has shown promising results in preclinical studies, which involve testing on cells and animal models of cancer. These studies have demonstrated its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including those derived from melanoma, lung cancer, and colorectal cancer [].

Ravoxertinib is a small molecule compound with the chemical formula C21H18ClFN6O2. It is primarily recognized as a selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), which are crucial components of the mitogen-activated protein kinase signaling pathway. This compound is under investigation for its potential therapeutic applications in treating various solid tumors and neurological conditions, particularly due to its ability to modulate cell signaling pathways involved in proliferation and survival .

Ravoxertinib acts as a selective inhibitor of RAF kinases, specifically targeting BRAF V600E, a mutated form of BRAF commonly found in various cancers []. By binding to the ATP-binding pocket of BRAF V600E, Ravoxertinib disrupts its interaction with ATP, thereby inhibiting its kinase activity and downstream signaling in the RAS/ERK pathway. This ultimately leads to reduced cell proliferation and may promote tumor cell death [].

Typical for small molecular inhibitors. The compound's structure allows it to interact with specific targets within the cell, leading to inhibition of ERK1/2 activity. The primary reaction involves the binding of Ravoxertinib to the ATP-binding site of ERK1/2, preventing phosphorylation and subsequent activation of downstream signaling pathways .

The compound's reactivity can be summarized as follows:

  • Binding Reaction: Ravoxertinib + ERK1/2 → Inactive ERK1/2 Complex
  • Pharmacological Action: Inhibition of cell proliferation and survival signals in tumor cells.

Ravoxertinib exhibits significant biological activity through its inhibition of the ERK signaling pathway. This inhibition has been shown to result in reduced cell proliferation and increased apoptosis in various cancer cell lines. Additionally, studies have indicated that Ravoxertinib can improve neurological outcomes following experimental subarachnoid hemorrhage by modulating inflammatory responses and neuronal survival mechanisms .

Key biological effects include:

  • Inhibition of Tumor Growth: Effective against solid tumors by disrupting critical signaling pathways.
  • Neuroprotective Effects: Potential benefits in treating neurological deficits post-injury.

The synthesis of Ravoxertinib involves several chemical steps that include:

  • Formation of the Core Structure: Utilizing a series of reactions involving amines and halogenated compounds to construct the central scaffold.
  • Functionalization: Introducing specific functional groups such as chloro, fluorine, and others to enhance selectivity and potency.
  • Purification: Employing chromatography techniques to isolate and purify the final product.

The detailed synthesis pathway has been outlined in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .

Ravoxertinib is primarily being investigated for:

  • Cancer Treatment: Targeting solid tumors through its role as an ERK inhibitor.
  • Neurological Disorders: Exploring its protective effects in conditions like subarachnoid hemorrhage.
  • Research Tool: Used in laboratories to study ERK-related pathways and their implications in various diseases.

Interaction studies have revealed that Ravoxertinib selectively binds to ERK1/2 without significantly affecting other kinases, which highlights its specificity . This selectivity is crucial for minimizing off-target effects, making it a promising candidate for clinical applications.

Additionally, studies have explored its interactions with various cellular components, including:

  • Cellular Signaling Pathways: Modulating downstream effects such as apoptosis and cell cycle regulation.
  • Drug Combinations: Evaluating synergistic effects when used alongside other therapeutic agents.

Ravoxertinib shares similarities with several other compounds that target the mitogen-activated protein kinase pathway. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
GDC-0994Selective ERK inhibitorEarly development stage
PD0325901Non-selective MAPK inhibitorBroader target profile
SCH772984Selective ERK1/2 inhibitorHigh potency but limited specificity

Similar Compounds

  • GDC-0994: A closely related compound also targeting ERK pathways but with different pharmacokinetic properties.
  • PD0325901: A more generalized MAPK inhibitor that may affect multiple kinases.
  • SCH772984: Another selective ERK inhibitor noted for its high potency.

Ravoxertinib's unique profile lies in its specificity for ERK1/2, which may lead to fewer side effects compared to less selective inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

440.1163797 g/mol

Monoisotopic Mass

440.1163797 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R6AXV96CRH

Wikipedia

Ravoxertinib

Dates

Modify: 2023-08-15
1: Blake JF, Burkard M, Chan J, Chen H, Chou KJ, Diaz D, Dudley DA, Gaudino JJ, Gould SE, Grina J, Hunsaker T, Liu L, Martinson M, Moreno D, Mueller L, Orr C, Pacheco P, Qin A, Rasor K, Ren L, Robarge K, Shahidi-Latham S, Stults J, Sullivan F, Wang W, Yin J, Zhou A, Belvin M, Merchant M, Moffat J, Schwarz JB. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J Med Chem. 2016 Jun 23;59(12):5650-60. doi: 10.1021/acs.jmedchem.6b00389. Epub 2016 Jun 7. PubMed PMID: 27227380.

Explore Compound Types